Trans vs. Cis Stereochemistry: ~208-Fold IRAK4 Potency Differential in Derived Quinazoline Inhibitors
In a Merck Sharp & Dohme patent series (US9969749), a cis/trans mixture of N,N-dimethyl-N''-[6-(pyridin-4-yl)quinazolin-4-yl]cyclohexane-1,4-diamine exhibited an IRAK4 IC50 of 2,290 nM, whereas the isolated trans isomer achieved an IC50 of 11 nM [1]. This ~208-fold potency differential underscores the essentiality of the trans configuration, which is precisely the stereochemistry present in our title compound.
| Evidence Dimension | IRAK4 enzymatic inhibitory activity (IC50) of final inhibitor derived from cis/trans mixture vs. isolated trans isomer |
|---|---|
| Target Compound Data | IRAK4 IC50 = 11 nM (trans isomer of N,N-dimethyl-N''-[6-(pyridin-4-yl)quinazolin-4-yl]cyclohexane-1,4-diamine) |
| Comparator Or Baseline | IRAK4 IC50 = 2,290 nM (cis/trans mixture of the same compound) |
| Quantified Difference | ~208-fold improvement for trans isomer |
| Conditions | In vitro IRAK4 kinase activity assay measuring phosphorylation of a fluorescent polypeptide substrate [1] |
Why This Matters
Procuring the stereochemically pure trans diamine is mandatory for achieving nanomolar potency in IRAK4-targeting programs; a cis/trans mixture yields only micromolar activity.
- [1] BindingDB. BDBM393909: US9969749, Example 1-3 (cis/trans mixture, IC50 2,290 nM) and Example 1-6 (trans isomer, IC50 11 nM). IRAK4 kinase assay. View Source
